molecular formula C4H7N3O B13468117 4-amino-1-methyl-1H-pyrazol-5-ol

4-amino-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13468117
M. Wt: 113.12 g/mol
InChI Key: OCUHDGOVNMPCOQ-UHFFFAOYSA-N
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Description

4-amino-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound with the molecular formula C4H7N3O. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is known for its versatility and applicability in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-amino-1-methyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with an aromatic aldehyde in the presence of sodium acetate at room temperature . Another method includes the Mannich-type reaction, where an aromatic aldehyde, secondary amine, and 3-methyl-1-phenyl-5-pyrazolinone react in water, catalyzed by an amphiphile like sodium dodecyl sulfate (SDS) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes, affecting their activity and leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazole
  • 4-Aminopyrazole
  • 1-Methyl-1H-pyrazol-4-amine
  • 2-Aminoimidazole
  • 3-Methyl-1H-pyrazol-5-amine

Uniqueness

4-amino-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

4-amino-2-methyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-4(8)3(5)2-6-7/h2,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUHDGOVNMPCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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